Cas no 2229575-55-5 (Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate)

Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is a fluorinated hydroxy ester compound with significant utility in pharmaceutical and fine chemical synthesis. Its structure, featuring a difluorophenyl group and a β-hydroxy ester moiety, makes it a versatile intermediate for constructing complex molecules, particularly in the development of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the hydroxy and ester functionalities allow for further derivatization. This compound is valued for its high purity, consistent performance in reactions, and compatibility with a range of synthetic methodologies. Its well-defined stereochemistry also makes it suitable for enantioselective applications.
Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate structure
2229575-55-5 structure
Product Name:Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
CAS No:2229575-55-5
MF:C10H10F2O3
MW:216.18
CID:5080442
PubChem ID:164892435
Update Time:2025-06-08

Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
    • Inchi: 1S/C10H10F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8,13H,5H2,1H3
    • InChI Key: ZYZIXXLACOSYMV-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1F)F)(O)CC(=O)OC

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Additional information on Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate

Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS No. 2229575-55-5): A Comprehensive Overview

Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, with the chemical formula C₉H₇FO₃ and CAS number 2229575-55-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and as a key intermediate in synthetic pathways. The presence of both fluorine substituents and a hydroxy group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The synthesis of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate involves meticulous planning and execution to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in pharmaceutical design. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its integration into broader research and development pipelines.

In the realm of medicinal chemistry, Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has been investigated for its pharmacological properties. The combination of a hydroxyl group and fluorine substituents suggests potential bioactivity across multiple therapeutic areas. Preliminary studies have indicated that this compound may exhibit properties relevant to anti-inflammatory and antimicrobial applications. The precise arrangement of these functional groups allows for interactions with biological targets that could lead to novel therapeutic interventions.

The role of fluorinated compounds in modern drug discovery cannot be overstated. Fluorine atoms are frequently incorporated into drug molecules to improve their pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate exemplifies this trend, as its structure is designed to leverage the benefits of fluorine while maintaining a hydroxyl moiety for additional functionalization. This dual functionality makes it a versatile building block for more complex drug candidates.

Recent research has also highlighted the importance of understanding the stereochemistry of fluorinated compounds. The spatial orientation of fluorine atoms can significantly influence the efficacy and selectivity of a drug molecule. In the case of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, both fluorine atoms are positioned at the para positions relative to each other on the aromatic ring. This specific arrangement can affect electronic distribution and reactivity, making it a subject of interest for computational studies and experimental validation.

The application of computational chemistry has been instrumental in predicting the behavior of Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate in various chemical environments. Molecular modeling techniques allow researchers to simulate interactions with biological targets, providing insights into potential binding modes and affinity. These simulations are often complemented by experimental validations, such as X-ray crystallography and NMR spectroscopy, to confirm theoretical predictions.

In conclusion, Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS No. 2229575-55-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential bioactivity. The integration of advanced synthetic methods with computational studies continues to drive innovation in this field, offering new opportunities for drug development. As research progresses, further elucidation of its pharmacological properties will likely expand its applications in medicine and biotechnology.

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